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molecular formula C6H12N2O B1201962 (r)-3-Aminoazepan-2-one CAS No. 28957-33-7

(r)-3-Aminoazepan-2-one

Cat. No. B1201962
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367819B2

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)CCC>[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
Cl.N[C@@H](CCCCN)C(=O)O
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Al2O3
Quantity
270 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
NC1C(=O)NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367819B2

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)CCC>[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
Cl.N[C@@H](CCCCN)C(=O)O
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Al2O3
Quantity
270 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
NC1C(=O)NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367819B2

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)CCC>[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
Cl.N[C@@H](CCCCN)C(=O)O
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Al2O3
Quantity
270 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
NC1C(=O)NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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